molecular formula C15H23BO2 B12979576 2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12979576
M. Wt: 246.15 g/mol
InChI Key: OUGHODKQOBKBAH-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Acids/Esters: Formed through oxidation reactions.

Scientific Research Applications

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-boron bonds, which are crucial intermediates in many organic reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methylphenylboronic Acid
  • 2,4,6-Trimethylphenylboronic Acid

Uniqueness

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the 4-ethylbenzyl group provides steric hindrance, which can influence the selectivity and outcome of reactions .

This compound’s versatility and efficiency make it a valuable tool in modern organic synthesis, contributing to advancements in various scientific fields.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-6-12-7-9-13(10-8-12)11-16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3

InChI Key

OUGHODKQOBKBAH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC

Origin of Product

United States

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